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Compound of Interest

1-Methyl-2-(2-
Compound Name:
methylphenoxy)benzene

cat. No.: B1618669

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1'-Oxybis[2-methylbenzene], also
known as di-o-tolyl ether. It details its chemical and physical properties, outlines established
synthesis protocols, and explores its toxicological profile. This document is intended to serve as
a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

1,1'-Oxybis[2-methylbenzene] is an aromatic ether characterized by two o-tolyl groups linked
by an oxygen atom. While specific experimental data for the ortho-isomer is limited in publicly
available literature, the properties of its isomers, di-m-tolyl ether and di-p-tolyl ether, can
provide some context. For instance, the molecular weight of all three isomers is 198.26 g/mol .
[1][2] The hazard classification for the meta isomer suggests it may cause long-lasting harmful
effects to aquatic life.[1]

Table 1: Physicochemical Properties of Di-tolyl Ether Isomers
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1,1'-Oxybis[2- 1,1'-Oxybis[3- 1,1'-Oxybis[4-
Property methylbenzene] methylbenzene] methylbenzene]

(Di-o-tolyl ether) (Di-m-tolyl ether) (Di-p-tolyl ether)
CAS Number 579-74-8 19814-71-2[1] 1579-40-4[2]
Molecular Formula C14H140 C14H140[1] C14H140][2]
Molecular Weight 198.26 g/mol 198.26 g/mol [1] 198.26 g/mol [2]

) - - White to almost white
Physical State Not specified Not specified
powder or crystal[3]

Melting Point Not specified Not specified 47-49 °C[4][5]
Boiling Point Not specified Not specified 285 °C[4][5]
Purity Not specified Not specified >98.0% (GC)[3]

Note: Data for 1,1'-Oxybis[2-methylbenzene] is largely unavailable in the searched literature.
Data for its isomers is provided for context.

Synthesis of 1,1'-Oxybis[2-methylbenzene]

The primary methods for synthesizing diaryl ethers are the Ullmann condensation and the
Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of diaryl ethers,
typically involving the copper-catalyzed reaction of a phenol with an aryl halide.[6] For the
synthesis of sterically hindered diaryl ethers, such as those with ortho-substituents,
modifications to the traditional Ullmann conditions are often necessary to achieve good yields.

[7]
Experimental Protocol: General Ullmann Condensation for Ortho-Substituted Diaryl Ethers

A general procedure for the synthesis of ortho-substituted diaryl ethers involves the coupling of
an ortho-substituted aryl halide with a phenol in the presence of a copper catalyst and a base.
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e Reactants:

o

0-Cresol (2-methylphenol)

[¢]

An ortho-substituted aryl halide (e.g., 2-iodotoluene or 2-bromotoluene)

[¢]

Copper catalyst (e.g., Cul, Cuz20, or a copper(l) complex)

[e]

Base (e.g., K2COs, Cs2CO0s3)

o

Ligand (optional, e.g., N,N-dimethylglycine, 1,10-phenanthroline)

e Solvent: A high-boiling point aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl
sulfoxide (DMSOQ), or toluene.

e Procedure:

[e]

Combine o-cresol, the aryl halide, base, and ligand (if used) in the chosen solvent.

o Add the copper catalyst to the mixture.

o Heat the reaction mixture to a temperature typically ranging from 110 °C to 150 °C. The
optimal temperature may vary depending on the specific reactants and catalyst system.

o Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

o Upon completion, cool the reaction mixture and quench with an appropriate aqueous
solution (e.g., ammonium chloride solution).

o Extract the product with an organic solvent.

o Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4 or MgS0Oa4), and
concentrate it under reduced pressure.

o Purify the crude product by a suitable method such as column chromatography or
distillation.
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The presence of an ortho-substituent on the aryl halide can influence the reaction, and in some
cases, a ligand-free protocol may be effective.[1]

Diagram: Ullmann Condensation Workflow
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Caption: General workflow for the Ulimann condensation synthesis of 1,1'-Oxybis[2-
methylbenzene].

Williamson Ether Synthesis

The Williamson ether synthesis is another fundamental method for preparing ethers, involving
the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide.[8][9][10][11]
However, the synthesis of diaryl ethers, especially those with steric hindrance around the
reaction centers, can be challenging via this method due to the reduced reactivity of aryl
halides in SNAr reactions unless activated by electron-withdrawing groups. For hindered
phenols, specialized conditions may be required.[2]

Experimental Protocol: General Williamson Ether Synthesis for Hindered Phenols

This protocol is a general guideline and may require optimization for the specific synthesis of
1,1'-Oxybis[2-methylbenzene].

e Reactants:
o 0-Cresol (2-methylphenol)
o A strong base to form the phenoxide (e.g., NaH, KH)
o An activated ortho-substituted aryl halide (e.g., 2-fluoro-1-nitrobenzene)

e Solvent: A polar aprotic solvent such as DMF or DMSO.
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e Procedure:

o

Dissolve o-cresol in the chosen solvent under an inert atmosphere (e.g., nitrogen or
argon).

o Carefully add the strong base to the solution to deprotonate the phenol and form the
corresponding phenoxide.

o Add the activated aryl halide to the reaction mixture.

o Heat the reaction mixture to an appropriate temperature, which may range from room
temperature to elevated temperatures depending on the reactivity of the substrates.

o Monitor the reaction until completion.

o Cool the reaction and quench it carefully with water or a saturated aqueous solution of
ammonium chloride.

o Extract the product with an organic solvent.
o Wash, dry, and concentrate the organic phase.
o Purify the product using standard techniques.

Diagram: Williamson Ether Synthesis Logical Relationship
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Caption: Logical steps in the Williamson ether synthesis for 1,1'-Oxybis[2-methylbenzene].

Spectroscopic Data

Detailed spectroscopic data for 1,1-Oxybis[2-methylbenzene] is not readily available in the
searched literature. However, general characteristics of the spectra can be predicted based on
its structure.

e 1H NMR: The spectrum would be expected to show signals in the aromatic region
corresponding to the protons on the two tolyl groups, as well as a singlet in the aliphatic
region for the methyl protons. The complexity of the aromatic signals would depend on the
coupling between the aromatic protons.

e 13C NMR: The spectrum would display signals for the aromatic carbons and a signal for the
methyl carbons. The chemical shifts of the aromatic carbons would be influenced by the
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oxygen and methyl substituents.

o Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
the molecular weight of the compound (198.26 g/mol ). Fragmentation patterns would likely
involve cleavage of the ether bond and loss of methyl groups.

Toxicology and Biological Activity

Specific toxicological studies on 1,1'-Oxybis[2-methylbenzene] were not found in the reviewed
literature. However, information on related compounds such as diphenyl ether and other glycol
ethers can provide some general insights into the potential hazards. Diphenyl ethers are
generally considered to be of low acute toxicity but may cause irritation upon contact.[12] Some
glycol ethers have been associated with reproductive and developmental toxicity, although this
is highly dependent on the specific structure of the molecule.[13][14][15] Given the lack of
specific data, 1,1'-Oxybis[2-methylbenzene] should be handled with care in a laboratory setting,
using appropriate personal protective equipment.

The biological activity of 1,1'-Oxybis[2-methylbenzene] is not well-documented. Aromatic ethers
are a structural motif found in some biologically active compounds and natural products,
suggesting that this compound could potentially have interesting pharmacological properties,
but further research is needed in this area.[12]

Conclusion

This technical guide has summarized the available information on 1,1'-Oxybis[2-
methylbenzene]. While general synthetic methods for diaryl ethers are well-established, there is
a notable lack of specific experimental data, physical properties, and biological information for
the ortho-isomer. This highlights an opportunity for further research to fully characterize this
compound and explore its potential applications. The provided protocols and diagrams offer a
foundational understanding for researchers and professionals interested in the synthesis and
study of 1,1'-Oxybis[2-methylbenzene].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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